molecular formula C18H20O2 B1327680 3-(2,3-Dimethylphenyl)-3'-methoxypropiophenone CAS No. 898769-05-6

3-(2,3-Dimethylphenyl)-3'-methoxypropiophenone

Cat. No.: B1327680
CAS No.: 898769-05-6
M. Wt: 268.3 g/mol
InChI Key: YUXVDSVAOPOBCY-UHFFFAOYSA-N
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Description

3-(2,3-Dimethylphenyl)-3'-methoxypropiophenone (CAS: 898769-05-6) is a propiophenone derivative characterized by two aromatic rings: one substituted with 2,3-dimethyl groups and the other with a methoxy group at the 3'-position. This compound serves as a critical intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and specialty chemicals . Its structural features—including the electron-donating methoxy group and sterically hindered dimethylphenyl moiety—influence its reactivity, solubility, and applications in multistep synthetic pathways.

Properties

IUPAC Name

3-(2,3-dimethylphenyl)-1-(3-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O2/c1-13-6-4-7-15(14(13)2)10-11-18(19)16-8-5-9-17(12-16)20-3/h4-9,12H,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUXVDSVAOPOBCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CCC(=O)C2=CC(=CC=C2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50644615
Record name 3-(2,3-Dimethylphenyl)-1-(3-methoxyphenyl)propan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898769-05-6
Record name 1-Propanone, 3-(2,3-dimethylphenyl)-1-(3-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898769-05-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2,3-Dimethylphenyl)-1-(3-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Grignard Reagent Synthesis Route

This method is well-documented for related compounds such as 3-methoxypropiophenone and can be adapted for 3-(2,3-dimethylphenyl)-3'-methoxypropiophenone by using appropriately substituted aryl halides.

Procedure:

  • Formation of Grignard Reagent : Magnesium powder is reacted with 2,3-dimethylbromobenzene (or a similar substituted aryl bromide) in tetrahydrofuran (THF) under anhydrous conditions, often catalyzed by aluminum chloride to enhance reactivity. The reaction temperature is maintained between 30-80°C to keep the solution slightly boiling, ensuring complete formation of the Grignard reagent.

  • Reaction with Propionitrile : The Grignard reagent is then slowly added to propionitrile under stirring, allowing nucleophilic addition to the nitrile carbon, forming an intermediate imine magnesium salt.

  • Hydrolysis and Workup : The reaction mixture is quenched with dilute hydrochloric acid (e.g., 3 mol/L HCl) under cooling to hydrolyze the intermediate to the target ketone. The organic phase is separated, and solvents such as THF are removed by distillation.

  • Purification : The crude product is purified by vacuum distillation to yield this compound with high purity and good yield.

Example Data from Related Compound Synthesis (3-methoxypropiophenone):

Step Reagents/Conditions Yield (%) Purity (%) Notes
Grignard formation Mg powder, m-methoxybromobenzene, AlCl3, THF, 50-55°C, reflux 0.5-1 h - - Complete formation of Grignard reagent
Reaction with propionitrile Propionitrile, slow addition, 1-2 h reaction - - Formation of intermediate
Hydrolysis 3 mol/L HCl, cold water bath - - Decomposition of addition product
Distillation and purification Normal and reduced pressure distillation (185°C, -0.095 MPa) 78.3 >99.4 High purity product obtained

This method is noted for its simplicity, scalability, and relatively high yield (~78%) with high purity (>99%) for the related 3-methoxypropiophenone, suggesting similar efficiency can be expected for the dimethyl-substituted derivative with appropriate optimization.

Friedel-Crafts Acylation Method

This classical approach is often employed for the synthesis of substituted propiophenones, including this compound.

Procedure:

  • Starting Materials : 2,3-dimethylbenzene derivatives and 3'-methoxybenzoyl chloride or related acylating agents.

  • Catalyst : Lewis acids such as aluminum chloride (AlCl3) are used to activate the acyl chloride.

  • Reaction Conditions : The reaction is typically carried out in an inert solvent like dichloromethane or carbon disulfide at controlled temperatures to avoid polyacylation.

  • Workup : After completion, the reaction mixture is quenched with water or dilute acid, and the organic layer is separated.

  • Purification : The crude product is purified by recrystallization or chromatography.

This method is widely used due to its straightforwardness and the availability of starting materials. However, it may require careful control to avoid side reactions and ensure regioselectivity.

Alternative Synthetic Routes and Modifications

  • Use of Benzaldehyde Derivatives : Some syntheses start from 3'-methoxybenzaldehyde, which is converted to the corresponding alcohol via Grignard addition, then oxidized to the ketone using oxidants like sodium dichromate in sulfuric acid.

  • Multi-step Synthesis via Benzoyl Chlorides and Benzamides : More complex routes involve converting m-hydroxybenzoic acid to m-methoxybenzoyl chloride, then to benzamide and benzonitrile intermediates, followed by reaction with ethylmagnesium bromide. These methods tend to have longer reaction sequences, higher costs, and lower yields, and are less favored industrially due to environmental and equipment corrosion issues.

Method Key Reagents Reaction Conditions Yield (%) Purity (%) Advantages Disadvantages
Grignard Reagent Route Mg, substituted aryl bromide, propionitrile, AlCl3, THF 30-80°C, reflux, acid hydrolysis ~78-88 >99 High purity, scalable, green solvent recycling Requires anhydrous conditions, sensitive reagents
Friedel-Crafts Acylation 2,3-dimethylbenzene, acyl chloride, AlCl3 Room temp to reflux, inert solvent Variable High Simple, widely used Possible polyacylation, regioselectivity issues
Multi-step Benzoyl Chloride Route m-hydroxybenzoic acid derivatives, ethylmagnesium bromide Multiple steps, various temps Low Moderate Access to diverse derivatives Long steps, costly, environmental concerns
  • The Grignard reagent method, especially with aluminum chloride catalysis, offers a green and efficient synthesis route with solvent recyclability and high yield, making it suitable for industrial scale-up.

  • Friedel-Crafts acylation remains a reliable method for laboratory-scale synthesis but may require optimization for selectivity and yield when applied to complex substituted aromatics.

  • Multi-step methods involving benzoyl chlorides and benzamides are less favored due to complexity, cost, and environmental impact, though they may be useful for specific derivative syntheses.

The preparation of this compound is best achieved via the Grignard reagent approach involving the formation of a substituted arylmagnesium halide and its reaction with propionitrile, followed by acid hydrolysis and purification. This method provides high yields and purity with industrial feasibility. Friedel-Crafts acylation is an alternative, especially for simpler derivatives, but requires careful control. Multi-step synthetic routes are generally less efficient and more costly.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dimethylphenyl)-3’-methoxypropiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of secondary alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.

    Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfuric acid, halogenation with bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Secondary alcohols.

    Substitution: Nitro, sulfonyl, or halogenated derivatives of the original compound.

Scientific Research Applications

3-(2,3-Dimethylphenyl)-3’-methoxypropiophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3-(2,3-Dimethylphenyl)-3’-methoxypropiophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Key Observations:

  • Electron-Donating vs. Electron-Withdrawing Groups : The methoxy group in the target compound is electron-donating, enhancing resonance stabilization, whereas bromo (moderately deactivating) and nitro (strongly deactivating) groups alter electronic profiles significantly .

Physicochemical Properties

Compound Melting Point (°C) Solubility Reactivity Notes Reference
This compound Not reported Likely soluble in organic solvents Moderate reactivity due to methoxy and steric hindrance
m-Nitropropiophenone 98 Soluble in water and organic solvents High reactivity in reduction reactions (nitro to amine)
3-(Dimethylamino)-3'-methoxypropiophenone Not reported Likely polar solvent-soluble Basic dimethylamino group enables acid-base interactions

Key Observations:

  • Melting Points: The nitro group in m-nitropropiophenone contributes to a higher melting point (98°C) due to increased polarity and intermolecular forces compared to methoxy or dimethylamino analogs .
  • Solubility: Methoxy and dimethylamino groups enhance solubility in polar solvents, whereas bromo and chloro substituents may reduce aqueous solubility .

Biological Activity

3-(2,3-Dimethylphenyl)-3'-methoxypropiophenone is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound features a propiophenone backbone with a methoxy group at the para position and a 2,3-dimethylphenyl substituent. Its molecular formula is C16_{16}H18_{18}O2_2, and it exhibits properties typical of ketones and aromatic compounds.

Research indicates that compounds similar to this compound can interact with various biological targets. For instance:

  • Inhibition of Enzymatic Activity : It has been suggested that such compounds may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Antioxidant Activity : The presence of the methoxy group may enhance the compound's ability to scavenge free radicals, providing protective effects against oxidative stress.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies. Below is a summary of key findings:

Activity Details
Antimicrobial Exhibits activity against various bacterial strains, suggesting potential as an antimicrobial agent.
Anticancer Shows cytotoxic effects on cancer cell lines, indicating potential for cancer therapy applications.
Anti-inflammatory May reduce inflammation markers in vitro, highlighting its potential in treating inflammatory diseases.

Case Studies

  • Antimicrobial Activity : A study investigated the compound's effect on Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition at concentrations as low as 50 µg/mL, suggesting its potential as a broad-spectrum antimicrobial agent.
    Bacterial Strain Minimum Inhibitory Concentration (MIC)
    Staphylococcus aureus50 µg/mL
    Escherichia coli75 µg/mL
  • Cytotoxicity Studies : In vitro tests on human cancer cell lines (e.g., HeLa and MCF-7) demonstrated that the compound induced apoptosis at concentrations above 10 µM. The IC50_{50} values were determined to be approximately 15 µM for HeLa cells and 20 µM for MCF-7 cells.
    Cell Line IC50 (µM)
    HeLa15
    MCF-720

Research Findings

Recent studies have expanded on the biological implications of this compound:

  • A study published in PubMed Central highlighted its potential as an antifungal agent, where it showed comparable efficacy to existing antifungal drugs against resistant strains of Candida species .
  • Another investigation focused on its anti-inflammatory properties, demonstrating that it significantly reduced levels of pro-inflammatory cytokines in treated macrophages .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2,3-Dimethylphenyl)-3'-methoxypropiophenone, and how do substituent positions influence reaction yield?

  • Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation or cross-coupling reactions. Substituent positions on the phenyl rings significantly impact steric and electronic effects, altering reaction kinetics. For instance, bulky substituents (e.g., methyl groups at 2,3-positions) may reduce electrophilic substitution efficiency, requiring optimized catalysts like Lewis acids (e.g., AlCl₃) . Comparative studies of similar propiophenones suggest that electron-donating groups (e.g., methoxy) enhance stability but may necessitate higher reaction temperatures for acylation steps .

Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?

  • Methodological Answer :

  • FT-IR : Identify carbonyl (C=O) stretches near 1680–1700 cm⁻¹ and methoxy (C-O) vibrations at ~1250 cm⁻¹ .
  • NMR : ¹H NMR reveals methoxy protons as singlets (~δ 3.8 ppm) and aromatic protons split due to substituent effects. ¹³C NMR confirms carbonyl carbon resonance at ~200 ppm .
  • HPLC/MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS for molecular ion ([M+H]⁺) validation .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.
  • Ventilation : Use fume hoods to mitigate inhalation risks; the compound’s dust may irritate respiratory pathways.
  • Storage : Store in airtight containers at 2–8°C, away from oxidizers. Safety Data Sheets (SDS) for analogous compounds emphasize flammability risks and recommend CO₂ fire extinguishers .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity and electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. For example, methoxy groups lower LUMO energy, enhancing susceptibility to nucleophilic attack. Molecular dynamics simulations further assess solvent interactions (e.g., in DMSO or ethanol) . Software like Gaussian or ORCA can optimize geometries and simulate IR spectra for experimental validation .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar propiophenones?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from peer-reviewed studies (e.g., PubChem, CAS) and apply statistical tools (e.g., ANOVA) to identify outliers.
  • Experimental Replication : Standardize assay conditions (e.g., cell lines, concentration ranges) to isolate variables. For example, discrepancies in antimicrobial activity may arise from differences in bacterial strains (Gram-positive vs. Gram-negative) .
  • Structure-Activity Relationship (SAR) : Compare substituent effects; dimethyl groups may enhance lipid solubility but reduce aqueous bioavailability .

Q. How can reaction conditions be optimized for scaled-up synthesis while minimizing byproducts?

  • Methodological Answer :

  • DoE (Design of Experiments) : Vary temperature, catalyst loading, and solvent polarity to identify optimal parameters. For example, toluene as a solvent may improve yield over DMF due to better azeotropic removal of water .
  • In Situ Monitoring : Use FT-IR or Raman spectroscopy to track reaction progress and detect intermediates.
  • Purification : Employ flash chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product with >95% purity .

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